N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
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Overview
Description
Scientific Research Applications
Antiobesity Activity
- A study by Srivastava et al. (2007) explored diaryl dihydropyrazole-3-carboxamides, which share structural similarities with the specified compound, for their potential antiobesity activity. These compounds demonstrated significant body weight reduction in animal models, attributed to CB1 receptor antagonism. The study also involved molecular modeling in a homology model to understand these interactions (Srivastava et al., 2007).
Antitubercular Activity
- Research by Dighe et al. (2012) synthesized and evaluated novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds for antitubercular activity. These compounds underwent structural evaluation and were tested against Mycobacterium tuberculosis, showing some promising results (Dighe et al., 2012).
Antimicrobial, Anti-inflammatory, and Analgesic Properties
- A study by Rajanarendar et al. (2012) on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which are structurally similar to the queried compound, revealed significant antimicrobial, anti-inflammatory, and analgesic activities. This research highlights the therapeutic potential of isoxazole-based compounds in various medical applications (Rajanarendar et al., 2012).
Antifungal and Antibacterial Activity
- Naqvi et al. (2010) synthesized novel isoxazoline derivatives, which were screened for antifungal and antibacterial activities. The results indicated high efficacy, demonstrating the potential of such compounds in treating infectious diseases (Naqvi et al., 2010).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The compound’s mode of action is believed to involve interactions with its targets, leading to changes in the function of these channels. This interaction could potentially alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .
Result of Action
Given its potential targets, it could potentially alter neuronal activity, which could have various downstream effects depending on the specific neurons and circuits involved .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[3-(prop-2-enylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-8-21-18(25)15-9-12(28-23-15)10-22-19(26)16-11(2)27-24-17(16)13-6-4-5-7-14(13)20/h3-7,12H,1,8-10H2,2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJGLAUYNRRNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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